molecular formula C23H28N2O5 B7814834 Brucin Dihydrat

Brucin Dihydrat

Cat. No. B7814834
M. Wt: 412.5 g/mol
InChI Key: IEJIBKWJYHZFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brucin Dihydrat is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Brucin Dihydrat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brucin Dihydrat including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water Cluster Formation and Dehydration Insights

Brucin dihydrate, along with other brucine hydrates, plays a significant role in the formation of large water clusters encapsulated in honeycomb-like brucine layers. The dehydration of these hydrates gives insights into the mechanism of the dehydration process. This process involves the shift of brucine ribbons in honeycomb layers, leading to water release and the formation of anhydrous brucine. This study provides crucial information about the structural transformations during dehydration (Białońska, Ciunik, Ilczyszyn, & Siczek, 2014).

Anti-Cancer Applications

Research has shown that brucine has significant anti-cancer properties. One study highlighted its ability to repress hepatocellular carcinoma cell migration and metastasis, specifically through the inhibition of the Hypoxia Inducible Factor 1 (HIF-1) pathway (Shu et al., 2013). Another study explored the cytotoxic and antitumor effects of brucine on Ehrlich ascites tumor and human cancer cell lines, noting its potential as an antiangiogenic and antimetastatic agent (Agrawal, Saraswati, Mathur, & Pandey, 2011).

Biochemical Interactions and Mechanisms

The study of brucine's interactions with human serum albumin reveals significant insights into its biochemical behavior. This research helps understand how brucine binds and interacts with proteins in the human body, which is crucial for developing therapeutic applications (Wang, Zhang, Zhang, Tao, & Tang, 2007).

Antibacterial Properties

Brucine has been shown to have specific antibacterial properties against pathogens like Staphylococcus epidermidis and Streptococcus pyogenes. This opens potential applications for brucine in the treatment of bacterial infections (Sornwatana, Arpornsuwan, Roytrakul, & Wetprasit, 2018).

Understanding Molecular Reactivity and Stability

A detailed study of brucine's reactivity and stability, including its interaction with water molecules and autoxidation properties, provides valuable insights into its chemical behavior. This knowledge is crucial for applications in drug design and synthesis (Mary et al., 2021).

Role in Drug Metabolism and Chronotoxicity

Research on the role of brucine in drug metabolism and chronotoxicity, particularly its interaction with the Cyp3a11 enzyme, is essential for understanding its efficacy and safety as a therapeutic agent (Zhou et al., 2019).

properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJIBKWJYHZFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brucin Dihydrat

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.